tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate
Description
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-(1,4-dioxan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3 |
InChI Key |
VESBLQCTDXRDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1COCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1,4-dioxane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (1,4-dioxan-2-yl)(methyl)carbamate serves as a building block and protecting group for amines. Its structural characteristics allow for versatile reactions, including:
- Hydrolysis : Producing the corresponding amine and carbon dioxide.
- Nucleophilic Substitution : Facilitated by the dioxane ring's influence on reactivity .
Biology
The compound is under investigation for its biological activity , particularly in enzyme inhibition or modulation. Preliminary studies indicate that it may interact with specific molecular targets within biological systems, potentially influencing various biochemical pathways relevant to drug development.
Case Study: Enzyme Interaction
Research has shown that this compound can act as an inhibitor of enzymes involved in metabolic processes. Detailed interaction studies are ongoing to elucidate its full biological profile and therapeutic potential.
Medicine
In the pharmaceutical field, this compound is being explored for its potential as a prodrug , which could enhance the delivery of active pharmaceutical ingredients. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting specific diseases.
Case Study: Drug Development
A study involving the synthesis of various carbamate derivatives demonstrated that compounds similar to this compound exhibited promising anti-inflammatory activities in vivo. These findings suggest potential applications in treating inflammatory conditions .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate and related compounds:
Key Differences and Implications
Core Ring System: The target compound’s 1,4-dioxane ring enhances solubility in polar solvents compared to cyclohexane-based analogues (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) . However, the cyclohexane derivative’s rigidity may improve binding affinity in hydrophobic enzyme pockets. The naphthoquinone-containing carbamate () exhibits redox activity due to its conjugated aromatic system, unlike the saturated dioxane or cyclohexane derivatives .
Stereochemical Considerations: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate () highlights the importance of stereochemistry in biological activity. The R-configuration may influence chiral recognition in drug-target interactions, a factor absent in the non-chiral target compound .
Synthetic Accessibility :
- The commercial availability of the (R)-configured dioxane derivative () suggests scalability, whereas the target compound’s synthesis may require specialized conditions to avoid racemization or side reactions.
- Multi-step routes for cyclohexane-based carbamates () involve sequential Boc protection and functionalization, indicating higher synthetic complexity compared to simpler dioxane derivatives .
Biological Activity
tert-Butyl (1,4-dioxan-2-yl)(methyl)carbamate , also known as (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate, is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl group and a dioxane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications.
The molecular formula of this compound is , with a molecular weight of approximately 217.26 g/mol. The presence of the dioxane ring contributes to its stability and solubility in various organic solvents, making it a valuable compound in chemical synthesis and pharmaceutical applications .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.26 g/mol |
| Density | 1.09 g/cm³ |
| Boiling Point | 288.1 °C |
Antileishmanial Activity
A related study evaluated the antileishmanial activity of 1,2-dioxanes, finding that certain derivatives inhibited the growth of Leishmania donovani. The mechanism involved the generation of reactive oxygen species (ROS), which are critical for the antiparasitic action . Although this compound was not directly tested in this context, its structural features may confer similar biological effects.
Agricultural Applications
Due to its unique properties, this compound is considered a candidate for developing pesticides or herbicides. Its biological activity suggests potential utility in agricultural chemistry, where it could serve as a lead compound for creating effective agrochemicals .
Synthesis and Evaluation of Biological Activity
In one study, researchers synthesized various dioxane derivatives and assessed their biological activities. Compounds were subjected to in vitro assays to evaluate their efficacy against different microbial strains. The results indicated that modifications to the dioxane structure significantly impacted biological activity .
Key Findings:
- Dioxane derivatives exhibited varying degrees of antimicrobial activity.
- Structural modifications can enhance or diminish biological efficacy.
Cytotoxicity Testing
Cytotoxicity tests conducted on related compounds using the THP-1 cell line revealed insights into selectivity indices (SI), which measure the safety profile of these compounds relative to their antimicrobial activity. The results suggested that while some derivatives were effective against pathogens, they also exhibited cytotoxic effects at higher concentrations .
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for tert-butyl carbamate derivatives, and how can they be adapted for tert-butyl (1,4-dioxan-2-yl)(methyl)carbamate?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of amine intermediates. For example, analogous procedures (e.g., ) use Boc₂O in dichloromethane (DCM) at -78°C for controlled protection of amines. Post-reaction, pH adjustments (e.g., 1 M HCl to pH 5) and extraction with ethyl acetate (EtOAc) or DCM are critical for isolating intermediates. Yields depend on stoichiometry and purification (e.g., column chromatography) .
- Example Protocol :
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Boc Protection | Boc₂O, DCM, -78°C, 10 h | Low temperature minimizes side reactions |
| Workup | 1 M HCl, EtOAc extraction | pH adjustment ensures efficient separation |
| Purification | Column chromatography (silica gel) | Removes unreacted starting material |
Q. How is structural characterization performed for tert-butyl carbamate derivatives?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement; ) and spectroscopic methods (NMR, MS) are standard. For example, reports mass spectrometry (MS) data (e.g., m/z 469 [M+H]⁺) and reaction monitoring via TLC. SHELX is preferred for resolving crystallographic data, especially for chiral centers or complex stereochemistry .
Q. What safety protocols should be followed when handling tert-butyl carbamates in the lab?
- Methodological Answer : Non-hazardous classification (per ) requires standard lab precautions:
- Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
- Avoid inhalation/contact via gloves and goggles.
- Store at room temperature in inert atmospheres (N₂) for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding steps in carbamate synthesis?
- Methodological Answer : highlights temperature and solvent effects. For example, coupling reactions (e.g., Step 4 in ) in DMAc at 80°C with NaHCO₃ improve nucleophilic substitution efficiency. Troubleshooting includes:
- Screening polar aprotic solvents (DMAc vs. DMF).
- Adjusting base strength (e.g., NaHCO₃ vs. DIEA).
- Monitoring reaction progress via LC-MS to identify side products .
Q. What mechanistic insights explain regioselectivity in carbamate-forming reactions?
- Methodological Answer : Boc₂O reacts preferentially with primary amines over secondary amines due to steric hindrance (, Step 3). Computational studies (e.g., DFT) can model transition states, while kinetic experiments (varying Boc₂O stoichiometry) validate selectivity. ’s use of chiral auxiliaries further demonstrates stereochemical control strategies .
Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?
- Methodological Answer : Discrepancies between MS/X-ray and NMR data (e.g., unexpected stereochemistry) may stem from dynamic equilibria or impurities. SHELX refinement ( ) combined with 2D NMR (e.g., NOESY) clarifies structural ambiguities. For example, ’s MS data (m/z 469) corroborates molecular weight but requires crystallography to confirm spatial arrangement .
Q. What analytical methods ensure purity of tert-butyl carbamate intermediates?
- Methodological Answer : Purity assessment (e.g., ≥95%) relies on:
- HPLC : Retention time matching with standards.
- Elemental Analysis : Validates C/H/N ratios.
- Melting Point : Consistency with literature (e.g., ’s purity guidelines).
- TLC : Monitors reaction progress and byproduct formation .
Data Contradiction Analysis
- Example : Conflicting yields in similar reactions (e.g., 57% in Step 3 vs. 44% in Step 4 of ) may arise from differing steric environments or solvent polarity. Systematic optimization (e.g., solvent screening, catalyst loading) resolves such issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
